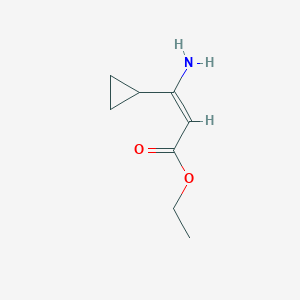
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as a potent agonist of metabotropic glutamate receptors, which are involved in various physiological processes in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid can be achieved through several methods. One efficient procedure involves the stereoselective synthesis via C–H insertion of alkylidenecarbene. This method starts from L-serine, where the chiral quaternary center is constructed by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis from L-serine using stereoselective techniques can be scaled up for industrial purposes, ensuring the production of enantiomerically pure compounds .
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a potent agonist of metabotropic glutamate receptors, which are crucial in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The compound exerts its effects by acting as an agonist of metabotropic glutamate receptors. These receptors are coupled to GTP-binding proteins and activate intracellular second messenger cascades. The activation of these receptors modulates synaptic transmission and neuronal excitability by affecting ion channels and other signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid: Another potent agonist of metabotropic glutamate receptors.
L-2-amino-4-phosphonobutyrate (L-AP4): An agonist at L-AP4 receptors, similar in function to (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity towards metabotropic glutamate receptors. This makes it a valuable tool in neuroscience research and potential therapeutic applications .
Propiedades
Número CAS |
207983-50-4 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)/t7-,8+/m1/s1 |
Clave InChI |
YRYVQXINPRUUBR-SFYZADRCSA-N |
SMILES isomérico |
C[C@]1(CC[C@](C1)(C(=O)O)N)C(=O)O |
SMILES canónico |
CC1(CCC(C1)(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)


![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)




